molecular formula C13H18O2 B056693 Methyl 2-(4-isobutylphenyl)acetate CAS No. 61566-33-4

Methyl 2-(4-isobutylphenyl)acetate

Cat. No.: B056693
CAS No.: 61566-33-4
M. Wt: 206.28 g/mol
InChI Key: NVJAXNOSRPVIIT-UHFFFAOYSA-N
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Description

Methyl 2-(4-isobutylphenyl)acetate (CAS: 61566-33-4) is an ester derivative of benzeneacetic acid, characterized by a 4-isobutylphenyl substituent. Its molecular formula is C₁₃H₁₈O₂, with a molecular weight of 206.28 g/mol . The compound features an acetoxy group (-OAc) linked to a phenyl ring substituted with an isobutyl group at the para position. This structural motif is common in pharmaceutical intermediates and bioactive molecules, particularly in nonsteroidal anti-inflammatory drug (NSAID) conjugates .

Properties

CAS No.

61566-33-4

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

methyl 2-[4-(2-methylpropyl)phenyl]acetate

InChI

InChI=1S/C13H18O2/c1-10(2)8-11-4-6-12(7-5-11)9-13(14)15-3/h4-7,10H,8-9H2,1-3H3

InChI Key

NVJAXNOSRPVIIT-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)CC(=O)OC

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CC(=O)OC

Synonyms

4-(2-Methylpropyl)benzeneacetic Acid Methyl Ester;  2-(4-Isobutylphenyl)acetic Acid Methyl Ester;  Methyl (4-Isobutylphenyl)acetate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: Bulkiness: The 4-isobutylphenyl group in the target compound introduces steric hindrance compared to smaller substituents like methyl () or hydroxy groups (). This bulkiness may influence binding affinity in pharmaceutical applications, as seen in COX-2 inhibitor conjugates (). Electron-Donating/Withdrawing Groups: The 4-cyanophenyl derivative () exhibits enhanced polarity and reactivity due to the electron-withdrawing cyano group, contrasting with the electron-donating isobutyl group in the target compound. Halogenation: The 4-iodophenyl analog () has a higher molecular weight (276.07 g/mol) and density (1.68 g/cm³), making it suitable for heavy-atom derivatization in crystallography.

Physicochemical Properties

  • Solubility : The hydroxy-substituted derivative () is more water-soluble due to hydrogen bonding, whereas the isobutylphenyl analog is likely lipophilic, favoring organic solvents.
  • Acidity: The hydroxy group in lowers the pKa (~9.88) compared to the non-acidic isobutylphenyl ester.

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